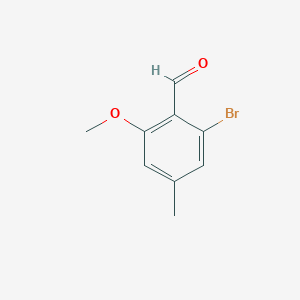

2-Bromo-6-methoxy-4-methylbenzaldehyde

Description

Contextualizing the Aromatic Halogenated Benzaldehyde (B42025) Class in Synthetic Chemistry

Halogenated benzaldehydes are derivatives of benzaldehyde where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms. This substitution pattern is crucial as it enhances the chemical reactivity of the compound, rendering it a useful intermediate in the production of drugs, pesticides, and pigments. nih.gov The aldehyde functional group itself is highly reactive and can participate in a variety of chemical reactions, including nucleophilic additions and oxidations. The presence of a halogen, such as bromine, further activates the aromatic ring, making it susceptible to nucleophilic substitution and cross-coupling reactions. These reactions are fundamental in the construction of complex molecular frameworks.

Significance of the Defined Substituent Pattern (Bromine, Methoxy (B1213986), Methyl) on the Benzaldehyde Core

The specific arrangement of bromine, methoxy, and methyl groups in 2-Bromo-6-methoxy-4-methylbenzaldehyde dictates its electronic and steric properties, which in turn govern its reactivity. The bromine atom at the ortho position to the aldehyde group exerts a significant steric and electronic influence. Electronically, as a halogen, it is an electron-withdrawing group through induction, yet it is also an ortho, para-director in electrophilic aromatic substitution reactions due to resonance effects. The methoxy group, also in an ortho position, is a strong electron-donating group through resonance, which can influence the reactivity of the aldehyde and the aromatic ring. The methyl group at the para position is a weak electron-donating group.

The interplay of these substituents creates a unique electronic environment on the benzaldehyde molecule. For instance, in related substituted benzaldehydes, the nature and position of substituents have been shown to correlate with NMR coupling constants, indicating a direct influence on the electronic distribution within the molecule. The steric hindrance provided by the ortho-bromo and ortho-methoxy groups can also direct the approach of incoming reagents, leading to specific stereochemical outcomes in reactions.

Overview of Contemporary Research Directions in Substituted Benzaldehydes

Current research involving substituted benzaldehydes is focused on several key areas. One major trend is the development of novel and efficient synthetic methodologies. This includes the design of tandem or one-pot reactions that minimize the need for purification of intermediates, thereby saving time and resources. ncert.nic.in Such strategies are crucial for the cost-effective production of complex molecules.

Another significant area of research is the application of substituted benzaldehydes in medicinal chemistry. For example, certain substituted benzaldehydes have been investigated for their ability to increase the oxygen affinity of human hemoglobin, which could have therapeutic applications in conditions like sickle cell disease. bldpharm.com Furthermore, the synthesis of complex natural products and their analogues often relies on the use of highly functionalized building blocks like this compound. A notable example is the total synthesis of nigellicine, a natural product, where this compound serves as a key intermediate. nih.gov In this synthesis, commercially available 2,5-dimethylphenol (B165462) was converted to this compound. nih.gov

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and a related compound for comparison.

| Property | This compound | 2-Bromo-4-methylbenzaldehyde (B1335389) |

| CAS Number | 133129-29-0 | 824-54-4 |

| Molecular Formula | C9H9BrO2 | C8H7BrO |

| Molecular Weight | 229.07 g/mol | 199.04 g/mol |

| Appearance | Not specified | Solid |

| Melting Point | Not specified | 30-35 °C |

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO2 |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

2-bromo-6-methoxy-4-methylbenzaldehyde |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-5H,1-2H3 |

InChI Key |

WRAODBAWCVCFRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Bromo 6 Methoxy 4 Methylbenzaldehyde

Strategies for the Construction of the 2-Bromo-6-methoxy-4-methylbenzaldehyde Scaffold

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the careful introduction and manipulation of functional groups on a precursor aromatic ring.

Precursor-Based Synthesis and Functional Group Interconversions

The construction of the target molecule often begins with a more readily available substituted benzene (B151609) derivative. A common strategy involves the formylation of a precursor like m-bromoanisole. However, this approach can lead to issues with selectivity. Another route starts with 1,4-dibromo-2-fluorobenzene (B72686), which is first formylated and then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a methoxide (B1231860) source to introduce the methoxy (B1213986) group.

A key precursor can also be 2-bromo-4-methylaniline. This compound can be converted to the corresponding diazonium salt, which is then subjected to a reaction that introduces the aldehyde functionality.

Electrophilic Aromatic Substitution for Regioselective Bromination

Regioselective bromination is a critical step in the synthesis of this compound. The directing effects of the substituents on the aromatic ring guide the incoming bromine atom to the desired position. For instance, in a precursor such as 3-hydroxy-4-methoxybenzaldehyde, the activating hydroxyl and methoxy groups direct the bromination. The careful choice of brominating agents and reaction conditions is essential to achieve high regioselectivity and avoid the formation of undesired isomers.

Oxidation Strategies for Benzylic Precursors to the Aldehyde Functionality

An alternative to direct formylation is the oxidation of a benzylic precursor. For example, a compound with a methyl or hydroxymethyl group at the desired position can be oxidized to the aldehyde. Common oxidizing agents for this transformation include manganese dioxide (MnO₂), chromium-based reagents, or milder, more selective methods like the Swern or Dess-Martin periodinane oxidation. This approach can be particularly useful if the precursor alcohol, 2-bromo-6-methoxy-4-methylbenzyl alcohol, is more accessible than the corresponding aldehyde.

Approaches to Introducing Methoxy Groups on the Aromatic Ring

The methoxy group is typically introduced via nucleophilic substitution of a suitable leaving group, such as a halogen or a nitro group, with a methoxide source like sodium methoxide. In some synthetic routes, the methoxy group is already present in the starting material, such as in vanillin (B372448) or its derivatives. Another method involves the methylation of a corresponding phenol (B47542) (hydroxy) group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Advanced Synthetic Transformations Involving this compound as a Starting Material

The presence of the bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki, Sonogashira, Heck)

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl and styrenyl derivatives. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by a palladium complex. This reaction is also effective for creating new carbon-carbon bonds and can be used to introduce a variety of organic fragments onto the this compound scaffold.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction, co-catalyzed by palladium and copper, allows for the direct introduction of an alkynyl group at the bromine-bearing position of this compound, leading to the synthesis of substituted arylalkynes. libretexts.orgorganic-chemistry.org The reaction is typically carried out under mild conditions and has been widely applied in the synthesis of complex molecules. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction can be used to introduce vinyl groups onto the aromatic ring of this compound, providing access to a range of stilbene (B7821643) and cinnamate (B1238496) derivatives. organic-chemistry.orgnih.gov

The following table summarizes the key features of these palladium-catalyzed cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |

| Suzuki | Organoboron (e.g., boronic acid) | Palladium complex, Base | C(sp²) - C(sp²) or C(sp²) - C(sp³) |

| Stille | Organotin | Palladium complex | C(sp²) - C(sp²) or C(sp²) - C(sp³) |

| Sonogashira | Terminal Alkyne | Palladium complex, Copper co-catalyst | C(sp²) - C(sp) |

| Heck | Alkene | Palladium complex, Base | C(sp²) - C(sp²) |

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde group in this compound is an electrophilic center, susceptible to attack by various nucleophiles. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the carbonyl carbon of this compound to form secondary alcohols upon acidic workup. The reaction proceeds through a nucleophilic addition mechanism where the carbanionic part of the organometallic reagent attacks the partially positive carbonyl carbon. The steric hindrance from the ortho-bromo and methoxy groups may influence the rate and yield of the reaction.

Another significant nucleophilic addition reaction is the Wittig reaction, which converts the aldehyde into an alkene. This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) and provides a reliable method for the formation of a carbon-carbon double bond at the position of the original carbonyl group. The nature of the substituents on the ylide determines the stereochemistry (E/Z) of the resulting alkene. While specific examples with this compound are not extensively documented in readily available literature, the general mechanism is expected to be applicable.

Condensation Reactions (e.g., Knoevenagel)

Condensation reactions are a cornerstone of synthetic organic chemistry, and the aldehyde functionality of this compound is well-suited for such transformations. The Knoevenagel condensation, in particular, is a powerful method for carbon-carbon bond formation. numberanalytics.com

This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. sphinxsai.com For this compound, reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield a substituted styrene (B11656) derivative. The reaction is typically catalyzed by bases such as piperidine (B6355638) or ammonia. sphinxsai.com

The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product. The presence of electron-donating (methoxy, methyl) and electron-withdrawing (bromo) groups on the aromatic ring can influence the reactivity of the aldehyde in these condensation reactions.

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product |

| This compound | Malononitrile | Piperidine | 2-((2-Bromo-6-methoxy-4-methylphenyl)methylene)malononitrile |

| This compound | Ethyl cyanoacetate | Ammonia | Ethyl 2-cyano-3-(2-bromo-6-methoxy-4-methylphenyl)acrylate |

| This compound | Diethyl malonate | Sodium ethoxide | Diethyl 2-((2-bromo-6-methoxy-4-methylphenyl)methylene)malonate |

Cyclization Reactions (e.g., intramolecular carbon-nitrogen, carbon-oxygen bond formations)

The strategic placement of functional groups in derivatives of this compound can facilitate intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions are crucial in the synthesis of pharmaceuticals and other biologically active molecules.

For instance, the aldehyde can be converted into an imine by reaction with a primary amine. If the amine contains a suitably positioned nucleophile, an intramolecular cyclization can occur. Similarly, derivatives where a nucleophilic group is introduced at a position that allows for intramolecular attack on the carbon of the aldehyde or a derivative thereof can lead to the formation of oxygen-containing heterocycles. While specific examples detailing the cyclization of this compound derivatives are not prevalent in the searched literature, related structures such as 2-bromo-4-methylbenzaldehyde (B1335389) have been shown to participate in reactions like the cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters. sigmaaldrich.com This suggests that this compound would be a viable substrate for similar transformations.

Reductive and Oxidative Transformations of the Aldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to other important classes of compounds.

Reduction: The reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol, (2-Bromo-6-methoxy-4-methyl)methanol, can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These hydride reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide during workup yields the primary alcohol. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) is another effective method for this reduction.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, 2-Bromo-6-methoxy-4-methylbenzoic acid. A range of oxidizing agents can be employed for this purpose. towson.edutcichemicals.comorganic-chemistry.org Strong oxidants like potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4) are effective, although milder reagents are often preferred to avoid potential side reactions. towson.edutcichemicals.com Tollens' reagent (a solution of silver nitrate (B79036) in ammonia) and Fehling's solution are classic examples of mild oxidizing agents used for this purpose, although they are more commonly used for qualitative analysis. learncbse.in

Because this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base. learncbse.in In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid. learncbse.in

| Transformation | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | (2-Bromo-6-methoxy-4-methyl)methanol |

| Oxidation | Potassium permanganate (KMnO4) or Chromic acid (H2CrO4) | 2-Bromo-6-methoxy-4-methylbenzoic acid |

| Disproportionation (Cannizzaro Reaction) | Concentrated Sodium Hydroxide (NaOH) | (2-Bromo-6-methoxy-4-methyl)methanol and Sodium 2-bromo-6-methoxy-4-methylbenzoate |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique in organic chemistry for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be obtained.

In the ¹H NMR spectrum of 2-bromo-6-methoxy-4-methylbenzaldehyde, distinct signals are expected for the aldehydic proton, the aromatic protons, the methoxy (B1213986) protons, and the methyl protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the electron-donating effect of the methoxy and methyl groups, results in a predictable pattern of signals.

The aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would likely display two singlets, corresponding to the protons at the C3 and C5 positions. The proton at C5 would likely be shifted slightly downfield compared to the C3 proton due to the para-relationship with the electron-withdrawing aldehyde group. The methoxy group protons are anticipated to appear as a sharp singlet around δ 3.8-4.0 ppm, and the methyl group protons would also be a singlet, but further upfield, around δ 2.3-2.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.8 - 10.2 | s (singlet) |

| Ar-H (C3-H) | 7.0 - 7.2 | s (singlet) |

| Ar-H (C5-H) | 7.3 - 7.5 | s (singlet) |

| -OCH₃ | 3.8 - 4.0 | s (singlet) |

| -CH₃ | 2.3 - 2.5 | s (singlet) |

Note: These are estimated values based on analogous compounds and substituent effects.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the eight carbon atoms of the substituted benzene ring and the carbonyl carbon of the aldehyde group.

The carbonyl carbon of the aldehyde is the most deshielded and is expected to appear at a chemical shift of δ 190-195 ppm. The aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon atom attached to the bromine (C2) will be shifted downfield due to the halogen's electronegativity, while the carbon attached to the methoxy group (C6) will be significantly shifted downfield due to the oxygen's strong deshielding effect. The quaternary carbons (C1, C2, C4, C6) can be distinguished from the protonated carbons (C3, C5) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methoxy carbon is expected around δ 55-60 ppm, and the methyl carbon will be the most shielded, appearing at approximately δ 20-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 195 |

| C1 | 130 - 135 |

| C2 (-Br) | 115 - 120 |

| C3 | 125 - 130 |

| C4 (-CH₃) | 140 - 145 |

| C5 | 135 - 140 |

| C6 (-OCH₃) | 155 - 160 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 20 - 25 |

Note: These are estimated values based on analogous compounds and substituent effects.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In this molecule, since the aromatic protons are expected to be singlets, no cross-peaks would be observed in the aromatic region, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals for the aromatic hydrogens, the methoxy, and the methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the substituents to the aromatic ring. For example, the aldehydic proton would show correlations to the C1 and C2 carbons. The methoxy protons would show a correlation to the C6 carbon, and the methyl protons would correlate with the C3, C4, and C5 carbons.

These 2D NMR techniques, used in concert, would provide a comprehensive and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

The FTIR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ due to the C=O stretching vibration of the aromatic aldehyde. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear as a strong band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. The C-Br stretching vibration is expected to be found in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 2850 - 3000 | Medium |

| Aldehyde C-H Stretch | 2720 - 2820 (often two bands) | Weak |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O Stretch (Ether) | 1200 - 1250 | Strong |

| Symmetric C-O Stretch (Ether) | 1000 - 1050 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Note: These are estimated values based on characteristic group frequencies.

Raman spectroscopy provides complementary information to FTIR. While the C=O stretch is also observable in Raman spectra, it is typically weaker than in FTIR. Conversely, the aromatic C=C stretching vibrations often give rise to strong and sharp bands in the Raman spectrum, which is particularly useful for characterizing substituted benzenes. The C-Br stretch is also expected to be Raman active and would appear in the low-frequency region. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum, providing further structural information.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Weak to Medium |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| Ring Breathing Mode | ~1000 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Note: These are estimated values based on typical Raman activities of functional groups.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic absorption spectroscopy is a vital tool for probing the electronic structure of conjugated systems, such as the aromatic ring in this compound. The absorption of ultraviolet and visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in benzaldehyde (B42025) derivatives are the π → π* and n → π* transitions.

The π → π* transition, typically of high intensity (large molar absorptivity, ε), arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring and the carbonyl group. The n → π* transition is of lower intensity and results from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.

The position of the absorption maxima (λmax) is sensitive to the nature and position of the substituents on the aromatic ring. In this compound, the methoxy group (-OCH₃) acts as a potent auxochrome, a group that, when attached to a chromophore, alters the λmax and the intensity of the absorption. As an electron-donating group, the methoxy substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to unsubstituted benzaldehyde. The bromine atom and the methyl group also contribute to shifts in the absorption bands, although their effects are generally less pronounced than that of the methoxy group.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~290 - 310 | Ethanol |

Note: The values in this table are estimations based on the analysis of structurally similar compounds and are presented for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of its elemental composition.

For this compound, the molecular formula is C₉H₉BrO₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

Calculation of Theoretical Exact Mass:

9 x Carbon (12.00000) = 108.00000

9 x Hydrogen (1.00783) = 9.07047

1 x Bromine (78.91834) = 78.91834

2 x Oxygen (15.99491) = 31.98982

Total Exact Mass = 227.97863 u

An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical calculation, thereby confirming the molecular formula. A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | C₉H₉⁷⁹BrO₂ | 227.97863 |

Note: These values represent the calculated exact masses for the molecular ions containing the two major isotopes of bromine.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

As of now, the crystal structure of this compound has not been reported in crystallographic databases. However, insights into its likely solid-state structure can be gleaned from the crystal structures of related substituted benzaldehydes. nih.gov

For a molecule like this compound, several types of intermolecular interactions would be anticipated to play a role in its crystal packing:

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor, and it could form weak hydrogen bonds with aromatic or methyl C-H groups of neighboring molecules.

π-π Stacking: The aromatic rings can interact through π-π stacking, which can be either face-to-face or offset. These interactions are significant in organizing the molecules into columns or layers. nih.gov

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a carbonyl group from an adjacent molecule.

The presence of bulky substituents (bromo and methyl groups) ortho to the aldehyde group may induce steric hindrance, potentially causing the aldehyde group to be twisted out of the plane of the benzene ring. This would affect the degree of conjugation and could have consequences for the molecule's electronic and reactive properties. The analysis of the crystal structure of 2-bromo-4-methylbenzaldehyde (B1335389), a related compound, shows that the aldehyde group is indeed twisted out of the plane of the aromatic ring. nih.gov

Table 3: Plausible Crystallographic Parameters and Intermolecular Interactions for this compound

| Parameter | Expected Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | C-H···O, π-π stacking, C-Br···O halogen bonds |

Note: This table presents hypothetical data based on common observations for similar organic molecules and is for illustrative purposes only.

Computational Chemistry and Quantum Chemical Studies on 2 Bromo 6 Methoxy 4 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. nih.govresearchgate.net DFT calculations were employed to investigate the molecular geometry and electronic properties of 2-Bromo-6-methoxy-4-methylbenzaldehyde.

The initial step in a computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable conformation, i.e., the geometry with the lowest potential energy. nih.gov For this compound, this optimization is crucial for obtaining accurate predictions of its properties. The process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Below is a table of selected optimized geometric parameters for this compound, which would be typically obtained from a DFT calculation.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.89 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C=O | 1.22 | |

| C-O (methoxy) | 1.36 | |

| O-CH3 | 1.43 | |

| C-C-C (aromatic) | 118 - 121 | |

| C-C=O | 124 | |

| C-O-C (methoxy) | 117 |

Note: The data in this table is illustrative of typical values obtained from DFT calculations for similar aromatic aldehydes and is intended for representational purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

The calculated frontier molecular orbital energies for this compound are presented below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Note: The data in this table is illustrative and represents typical energy values for similar organic molecules as determined by DFT calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface. Different colors on the map represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.gov

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the carbonyl group, indicating its high electrophilicity. The regions around the hydrogen atoms and the bromine atom would exhibit a more positive potential (blue or green), suggesting their susceptibility to nucleophilic interactions.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. nih.govresearchgate.net These indices include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are calculated based on the change in electron density at a particular atomic site upon the addition or removal of an electron.

The table below summarizes the calculated global reactivity indices for this compound.

| Reactivity Index | Value (eV) |

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.30 |

| Chemical Hardness (η) | 2.15 |

| Electrophilicity Index (ω) | 4.30 |

Note: These values are derived from the illustrative HOMO and LUMO energies presented earlier and serve as a representative example.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and for simulating their UV-Vis absorption spectra. mdpi.comresearchgate.net This approach allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the experimental spectrum.

A simulated UV-Vis spectrum for this compound would provide insights into its electronic transitions. The primary electronic transitions, their corresponding wavelengths (λ), and oscillator strengths (f) can be predicted.

| Transition | Wavelength (λ) (nm) | Oscillator Strength (f) |

| S0 → S1 | 310 | 0.25 |

| S0 → S2 | 275 | 0.18 |

| S0 → S3 | 240 | 0.35 |

Note: This data is a hypothetical representation of a TD-DFT output for a molecule with a similar chromophore system.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular charge transfer, hyperconjugative interactions, and donor-acceptor relationships within a molecule. researchgate.net By analyzing the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis provides a quantitative measure of the stabilization energy associated with these interactions.

For this compound, NBO analysis can reveal important details about the delocalization of electron density from the methoxy (B1213986) group and the bromine atom to the aromatic ring and the carbonyl group. The stabilization energies (E(2)) quantify the strength of these donor-acceptor interactions.

The following table presents a selection of significant intramolecular interactions and their stabilization energies for this compound as would be determined by NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(methoxy) | π(C-C aromatic) | 15.2 |

| LP(2) O(methoxy) | σ(C-C aromatic) | 2.5 |

| LP(1) Br | π(C-C aromatic) | 5.8 |

| π(C-C aromatic) | π(C=O) | 22.5 |

| σ(C-H methyl) | σ*(C-C aromatic) | 3.1 |

Note: The data in this table is illustrative and represents plausible NBO analysis results for the given molecular structure.

Transition State Modeling for Reaction Pathway Elucidation and Energy Barriers

Transition state modeling is a fundamental component of computational chemistry used to investigate reaction mechanisms. By identifying and characterizing transition state structures, chemists can elucidate the step-by-step pathway of a chemical transformation and determine the associated energy barriers, which govern the reaction rate. For a molecule like this compound, such studies could provide invaluable insights into its reactivity, for instance, in nucleophilic addition reactions at the aldehyde group or in cross-coupling reactions.

Density Functional Theory (DFT) is a prevalent method for these investigations, offering a good balance between accuracy and computational cost. A typical study would involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., this compound and a nucleophile) and the final products are computationally optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are carried out for all optimized structures. A stable reactant or product will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

Energy Barrier Calculation: The energy barrier (activation energy) is calculated as the difference in energy between the transition state and the reactants. This value is crucial for predicting the reaction kinetics.

For example, in the context of a nucleophilic addition to the carbonyl group of this compound, a transition state model would reveal the geometry of the partially formed bond between the nucleophile and the carbonyl carbon, as well as the simultaneous rehybridization of the carbonyl carbon from sp² to sp³. The calculated energy barrier would indicate how readily this reaction occurs. Studies on similar reactions, such as the allylation of benzaldehyde (B42025), have successfully used DFT methods to predict the stereochemical outcome of the reaction by comparing the energies of different transition state pathways. nih.gov

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction (Note: This table is for illustrative purposes to show the type of data generated from transition state modeling and does not represent actual calculated values for this compound.)

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.00 | 0 |

| Transition State | +15.5 | 1 |

| Product | -5.2 | 0 |

Simulation of Spectroscopic Data (NMR, IR, Raman) for Comparison with Experimental Findings

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules. These simulations are invaluable for interpreting experimental spectra, assigning spectral features, and confirming molecular structures. For this compound, DFT calculations can be used to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

NMR Spectroscopy Simulation:

Theoretical calculations of NMR chemical shifts and coupling constants can aid in the assignment of complex experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR parameters. The calculated chemical shifts are usually referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, such calculations would predict the ¹H and ¹³C chemical shifts for each unique nucleus in the molecule. These predictions can help to resolve ambiguities in the experimental spectrum, for example, in assigning the signals of the aromatic protons. Studies on other substituted benzaldehydes have shown that DFT calculations can accurately reproduce experimental chemical shifts.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (Note: This table is illustrative. Experimental values are hypothetical and calculated values are representative of what a DFT calculation might produce for a similar molecule.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C=O | 191.5 | 190.8 |

| C-Br | 118.2 | 117.5 |

| C-OCH₃ | 160.1 | 159.4 |

| C-CH₃ | 142.3 | 141.7 |

| Aromatic CH | 133.5 | 132.9 |

| Aromatic CH | 115.8 | 115.1 |

| -OCH₃ | 56.2 | 55.8 |

| -CH₃ | 21.9 | 21.5 |

IR and Raman Spectroscopy Simulation:

Vibrational spectroscopy is a key technique for identifying functional groups and characterizing the bonding within a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule's normal modes of vibration. These calculated frequencies correspond to the peaks observed in the experimental IR and Raman spectra.

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.

For this compound, these simulations would predict the frequencies of characteristic vibrations, such as the C=O stretch of the aldehyde, the C-O-C stretches of the methoxy group, the C-Br stretch, and various aromatic ring vibrations. Comparing the simulated spectra with experimental data can confirm the structure and provide a detailed understanding of the molecule's vibrational dynamics. For instance, computational studies on 2-methoxybenzaldehyde (B41997) have demonstrated an excellent agreement between calculated and experimental vibrational spectra, allowing for a confident assignment of the vibrational modes. mdpi.com

Table 3: Illustrative Vibrational Frequency Assignments (Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1695 | 1698 |

| Aromatic C=C Stretch | 1580 | 1582 |

| CH₃ Asymmetric Stretch | 2980 | 2985 |

| C-O Stretch (Aryl-O) | 1250 | 1255 |

| C-Br Stretch | 650 | 655 |

Advanced Research Applications and Derivative Synthesis

Utilization as a Versatile Building Block in Complex Organic Synthesis

2-Bromo-6-methoxy-4-methylbenzaldehyde serves as a highly versatile building block in organic synthesis due to the presence of multiple reactive sites that can be selectively functionalized. The aldehyde group, the bromo substituent, and the aromatic ring itself provide orthogonal handles for a wide array of chemical transformations, allowing for the systematic construction of complex molecular architectures. chemimpex.com

The reactivity of this compound is guided by the specific electronic and steric effects of its substituents. The aldehyde group is a key functional group that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom, a halogen, is an excellent leaving group and a critical handle for metal-catalyzed cross-coupling reactions. This dual functionality allows chemists to introduce specific structural motifs into a target molecule with precision.

Below is a summary of the key reactive sites and the synthetic transformations they enable:

| Reactive Site | Type of Reaction | Potential Outcome |

| Aldehyde (-CHO) | Nucleophilic Addition | Formation of secondary alcohols (e.g., Grignard reaction, organolithium reagents). |

| Wittig Reaction | Conversion to alkenes. | |

| Reductive Amination | Synthesis of secondary and tertiary amines. | |

| Condensation Reactions | Formation of imines, hydrazones, and oximes (e.g., Knoevenagel condensation). sigmaaldrich.com | |

| Bromo (-Br) Group | Suzuki Coupling | Formation of biaryl compounds. |

| Heck Reaction | Arylation of alkenes. sigmaaldrich.com | |

| Stille Coupling | Coupling with organotin compounds. sigmaaldrich.com | |

| Sonogashira Coupling | Formation of aryl alkynes. | |

| Buchwald-Hartwig Amination | Synthesis of arylamines. | |

| Nucleophilic Aromatic Substitution | Replacement of bromine with other nucleophiles under specific conditions. | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further functionalization of the ring, directed by existing substituents. |

This versatility allows for its use in multi-step synthetic pathways to produce specialty chemicals with desired properties.

Role in the Synthetic Development of Precursors for Pharmaceutical Research

Halogenated aromatic aldehydes are a class of compounds of significant interest in medicinal chemistry, often serving as crucial intermediates in the production of a wide array of pharmacologically active compounds. The unique substitution pattern of this compound makes it a valuable precursor for synthesizing novel molecules with potential therapeutic applications. The brominated methoxyphenyl moiety is a structural feature found in some natural alkaloids that exhibit biological properties such as antibacterial, antifungal, and antitumor activity. scielo.br

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its structure can be strategically modified to explore new pathways for drug discovery and development. chemimpex.com For instance, derivatives of similar halogenated benzaldehydes have demonstrated antimicrobial properties. The core scaffold can be elaborated through reactions at the aldehyde and bromo positions to generate lead compounds for various therapeutic targets.

| Core Structure Modification | Potential Pharmaceutical Scaffold/Precursor | Therapeutic Area of Interest |

| Imine/Amine formation via Aldehyde | Schiff bases and their reduced amine derivatives | Antibacterial, Antifungal, Anticancer. nih.gov |

| Biaryl formation via Suzuki Coupling | Biaryl-containing heterocyclic systems | Anti-inflammatory, Antiviral. |

| Alkene formation via Wittig/Heck Reaction | Stilbene (B7821643) and chalcone-like structures | Anticancer, Antioxidant. nih.gov |

| Amine introduction via Buchwald-Hartwig | N-Aryl compounds and heterocycles | Kinase inhibitors, CNS agents. |

The ability to readily functionalize this molecule allows researchers to efficiently create a range of derivatives for structure-activity relationship (SAR) studies, which are fundamental to modern drug development.

Application in the Design and Synthesis of Agrochemical Intermediates

In the field of agrochemicals, there is a continuous need for new active ingredients to manage pests and diseases effectively and safely. This compound and related compounds are explored for their potential applications in developing new pesticides and herbicides. chemimpex.com Its role as a synthetic intermediate is crucial for producing complex molecules used in agriculture.

The synthesis of novel chemical entities is a cornerstone of agrochemical research, aiming to discover molecules with improved efficacy, better environmental profiles, and novel modes of action to combat resistance. The distinct scaffold provided by this compound can be systematically modified to create libraries of compounds for screening against various agricultural targets.

| Functionalization Strategy | Resulting Chemical Class | Potential Agrochemical Application |

| Condensation with anilines/hydrazines | Imines, Hydrazones | Fungicides, Insecticides |

| Coupling with heterocyclic boronic acids | Heterocyclic biaryls | Herbicides, Plant growth regulators |

| Conversion to oximes and ethers | Oxime ethers | Insecticides, Acaricides |

The strategic combination of the bromo, methoxy (B1213986), and methyl groups can influence the lipophilicity, metabolic stability, and target-binding affinity of the final agrochemical product, making this building block a valuable starting point for research and development.

Contribution to the Creation of Novel Scaffolds in Material Science Research

Beyond life sciences, this compound has applications in material science. Its structural features allow it to be incorporated into the development of advanced materials, such as polymers and coatings. chemimpex.com The chemical properties endowed by its functional groups can contribute to improved performance and durability of these materials. chemimpex.com

The aromatic ring provides rigidity and thermal stability, while the reactive aldehyde and bromo groups serve as points for polymerization or for grafting onto surfaces.

| Functional Group | Role in Material Synthesis | Potential Material Type |

| Bromo Group | Monomer for cross-coupling polymerization (e.g., Suzuki polycondensation). | Conjugated polymers for organic electronics (e.g., OLEDs, organic photovoltaics). |

| Aldehyde Group | Cross-linking agent for polymer resins. | Thermosetting polymers, high-performance coatings. |

| Surface modification of materials (e.g., attaching to amine-functionalized surfaces). | Functionalized surfaces with tailored properties. |

The ability to create well-defined polymeric structures and functional materials makes this compound a useful tool for researchers aiming to design novel organic materials with specific electronic, optical, or mechanical properties. chemimpex.com

Generation of Chemically Diverse Compound Libraries via Functionalization of the Core Structure

A key strategy in modern drug discovery and material science is the generation of compound libraries—large collections of structurally related molecules—for high-throughput screening. The orthogonal reactivity of the functional groups on this compound makes it an ideal starting scaffold for combinatorial chemistry.

By systematically combining a set of reactants at one functional group with another set of reactants at a second functional group, a large and diverse library of compounds can be rapidly synthesized. For example, a library of amines can be reacted with the aldehyde group to form an array of imines. Subsequently, each of these imines can be subjected to a Suzuki coupling reaction with a library of boronic acids at the bromo position. This two-dimensional approach can generate a vast number of unique products from a limited set of starting materials.

Illustrative Combinatorial Synthesis Plan:

| Step 1: Aldehyde Functionalization (Array 1) | Intermediate Library (Imines) | Step 2: Bromo Functionalization (Array 2) | Final Compound Library |

| React with Amine A | Imine A' | React with Boronic Acid X | Product A'-X |

| React with Amine B | Imine B' | React with Boronic Acid Y | Product A'-Y |

| React with Amine C | Imine C' | React with Boronic Acid Z | Product B'-X, B'-Y, etc. |

This strategy enables the efficient exploration of chemical space around the this compound core, significantly accelerating the discovery of new molecules with desirable biological activities or material properties.

Future Outlook and Emerging Research Frontiers

Exploration of Unconventional Synthetic Pathways for 2-Bromo-6-methoxy-4-methylbenzaldehyde

Traditional synthetic routes to substituted benzaldehydes often involve multiple steps with harsh reagents. The future of synthesizing this compound lies in the development of more elegant and efficient "unconventional" pathways. One promising avenue is the application of a two-step, one-pot reduction/cross-coupling procedure. rug.nlresearchgate.net This method could involve the formation of a stable aluminum hemiaminal from a suitable precursor, which would then undergo a cross-coupling reaction to introduce one of the substituents. rug.nlresearchgate.net Another innovative approach could be the catalytic debromomethoxylation of a corresponding dibromomethylarene precursor using a soft Lewis acid catalyst like zinc chloride. kpfu.ru

A potential unconventional synthetic approach could also be adapted from the synthesis of the related compound, 4-bromo-2-methoxybenzaldehyde, which can be prepared from 1,4-dibromo-2-fluorobenzene (B72686) through a metal-halogen exchange and subsequent formylation, followed by a nucleophilic aromatic substitution (SNAr) with methanol. google.comgoogle.com A similar strategy could be envisioned for this compound, starting from a different, appropriately substituted precursor.

Table 1: Comparison of Potential Unconventional Synthetic Pathways

| Synthetic Pathway | Key Features | Potential Advantages for this compound |

| Two-Step, One-Pot Reduction/Cross-Coupling | Utilizes a stable aluminum hemiaminal intermediate. rug.nlresearchgate.net | Fewer purification steps, higher overall yield, potential for late-stage functionalization. |

| Catalytic Debromomethoxylation | Employs a Lewis acid catalyst to convert a dibromomethyl group to an aldehyde. kpfu.ru | Milder reaction conditions compared to traditional oxidation methods. |

| Metal-Halogen Exchange followed by SNAr | Selective introduction of functional groups through controlled organometallic reactions. google.comgoogle.com | High regioselectivity, access from different starting materials. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry and automated synthesis platforms. Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and the potential for higher yields and purity. beilstein-journals.orgrsc.orgacs.org For instance, exothermic reactions like bromination or nitration, which might be necessary for the synthesis of precursors, can be controlled with high precision in a microreactor. rsc.org

Automated synthesis platforms can be employed to rapidly screen and optimize reaction conditions for the synthesis of this compound. beilstein-journals.org These systems can systematically vary parameters such as temperature, pressure, catalyst loading, and residence time to identify the optimal conditions for a given transformation, significantly accelerating the research and development process. beilstein-journals.org The modular nature of flow chemistry setups also allows for the "telescoping" of multiple reaction steps into a continuous sequence, minimizing manual handling and purification steps. rsc.org

Advanced In Silico Screening and Predictive Modeling for Reaction Outcomes

Computational chemistry is poised to play a pivotal role in the future research of this compound. In silico screening and predictive modeling can provide valuable insights into potential synthetic routes and reaction outcomes before any experiments are conducted in the lab. For electrophilic aromatic substitution reactions, such as the introduction of the bromine atom onto the aromatic ring, density functional theory (DFT) calculations can be used to predict the regioselectivity. rsc.orgmdpi.com These calculations can help in understanding the directing effects of the existing methoxy (B1213986) and methyl groups.

Machine learning models are also emerging as powerful tools for predicting the outcomes of chemical reactions with high accuracy. researchgate.net By training these models on large datasets of known reactions, it is possible to predict the most likely product of a reaction involving this compound, or to identify the optimal conditions for a desired transformation. researchgate.net Such predictive tools can save significant time and resources in the laboratory. Furthermore, computational methods can be used to study the conformational preferences of the molecule, which can influence its reactivity. researchgate.net

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of new synthetic methods. researchgate.netjcchems.comnih.govresearchgate.net For the synthesis and derivatization of this compound, future research will focus on developing more sustainable and environmentally friendly processes. This includes the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. jcchems.com The development of catalytic methods that utilize earth-abundant and non-toxic metals is another key area of focus. researchgate.net

One-pot syntheses and multicomponent reactions are also central to green chemistry, as they reduce the number of steps, minimize waste generation, and improve atom economy. rsc.org For example, a phase transfer catalysis approach could be employed for the oxidation of a precursor alcohol to the aldehyde, using a greener oxidant and milder conditions. chemijournal.com The goal is to design synthetic pathways that are not only efficient but also have a minimal environmental footprint. researchgate.netresearchgate.net

Table 2: Green Chemistry Metrics for Evaluating Synthetic Pathways

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | Designing one-pot or telescoped syntheses to minimize purification steps and solvent waste. |

| Atom Economy | Utilizing catalytic reactions and multicomponent reactions to maximize the incorporation of starting materials into the final product. |

| Use of Less Hazardous Chemical Syntheses | Employing non-toxic reagents and catalysts, and avoiding the use of protecting groups where possible. |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure, potentially utilizing flow chemistry for better energy control. |

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The unique combination of functional groups in this compound opens the door to the discovery of novel reactivity patterns and catalytic transformations. The aldehyde group is a versatile handle for a wide range of reactions, including condensations, oxidations, and reductions. chemijournal.com The bromine atom is a key functionality for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide variety of substituents at that position.

Future research could explore the directed C-H functionalization of the aromatic ring, where a catalyst is directed by one of the existing functional groups to selectively activate a specific C-H bond. acs.org For example, the aldehyde or methoxy group could potentially direct a metal catalyst to functionalize an adjacent C-H bond. The development of novel catalytic systems for the hydrogenation of the aldehyde group to an alcohol or its conversion to other functional groups in the presence of the bromo substituent will also be of interest. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-6-methoxy-4-methylbenzaldehyde, and what analytical validation steps are critical?

A common approach involves bromination of a methoxy-methylbenzaldehyde precursor using electrophilic brominating agents (e.g., N-bromosuccinimide or bromine in acetic acid). Post-synthesis, purification via recrystallization or column chromatography is essential. Validation requires 1H/13C NMR to confirm substitution patterns and integration ratios, FT-IR to verify aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy groups, and HRMS for molecular ion confirmation. Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification methods .

Q. How should researchers handle safety risks associated with this compound?

While toxicological data for this compound is limited, structurally similar brominated aldehydes (e.g., 4-(Bromomethyl)benzaldehyde) require stringent precautions:

- Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water.

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Storage : Use airtight containers in cool, dark conditions to prevent degradation. Always consult GHS-compliant safety protocols for aldehydes and brominated compounds .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Key methods include:

- NMR : 1H NMR detects aromatic protons (δ 7–8 ppm), methoxy (δ ~3.8 ppm), and aldehyde protons (δ ~10 ppm). 13C NMR confirms carbonyl (δ ~190 ppm) and quaternary carbons.

- Mass Spectrometry : ESI-HRMS provides exact mass verification (e.g., molecular ion at m/z 243.98 for C9H9BrO2).

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX-based refinement, particularly for asymmetric substitution patterns .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

SHELX programs (e.g., SHELXL) are critical for refining structures with disordered bromine or methoxy groups. Challenges include:

Q. What strategies address contradictions in spectroscopic data during reaction optimization?

Example: Discrepancies between expected and observed NMR signals may arise from solvent effects or impurity carryover . Mitigation steps:

- Multi-Solvent Analysis : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-shifted peaks.

- Chromatographic Purity : Use HPLC or GC-MS to detect side-products (e.g., debrominated intermediates).

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian). Refer to EFSA’s guidance on data consistency for flavouring agents as a framework .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst Selection : Pd(PPh3)4 for electron-rich aryl bromides; CuI/ligand systems for Ullmann.

- Steric Effects : Methoxy and methyl groups may hinder coupling at the ortho position.

- Monitoring : Track reaction progress via TLC (aldehyde Rf ~0.5 in ethyl acetate/hexane). Studies on analogous bromo-benzaldehydes highlight these trends .

Q. How can researchers optimize the synthesis of heterocyclic derivatives from this aldehyde?

The aldehyde group enables condensation with amines or hydrazines to form Schiff bases or pyrazole derivatives. For example:

- Hydrazone Formation : React with hydrazine hydrate in ethanol under reflux (80°C, 6 hrs).

- Cyclization : Use acid catalysis (HCl/EtOH) to generate quinazoline or chromene scaffolds. Crystallographic data for similar brominated coumarins validate regiochemical outcomes .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.